1-(2-(4-Ethylphenoxy)acetyl)-4-(4-ethoxyphenyl)semicarbazide
Description
1-(2-(4-Ethylphenoxy)acetyl)-4-(4-ethoxyphenyl)semicarbazide is a semicarbazide derivative characterized by a 4-ethylphenoxy acetyl group at position 1 and a 4-ethoxyphenyl substituent at position 4 of the semicarbazide core.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[[2-(4-ethylphenoxy)acetyl]amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-3-14-5-9-17(10-6-14)26-13-18(23)21-22-19(24)20-15-7-11-16(12-8-15)25-4-2/h5-12H,3-4,13H2,1-2H3,(H,21,23)(H2,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGNNMXFARMGLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NNC(=O)NC2=CC=C(C=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Ethylphenoxy)acetyl)-4-(4-ethoxyphenyl)semicarbazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-Ethylphenoxyacetic Acid: This can be achieved by reacting 4-ethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of 4-Ethylphenoxyacetyl Chloride: The acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride.
Synthesis of Semicarbazide Derivative: The acyl chloride is reacted with 4-ethoxyphenylsemicarbazide in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-Ethylphenoxy)acetyl)-4-(4-ethoxyphenyl)semicarbazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acyl chloride intermediate stage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the phenoxy and phenyl groups.
Reduction: Reduced forms of the acyl and semicarbazide groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-(4-Ethylphenoxy)acetyl)-4-(4-ethoxyphenyl)semicarbazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-(4-Ethylphenoxy)acetyl)-4-(4-ethoxyphenyl)semicarbazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Semicarbazide Derivatives
Structural and Functional Group Variations
The target compound’s ether-linked substituents (4-ethylphenoxy and 4-ethoxyphenyl) contrast with other semicarbazides bearing nitroheterocycles, isatin moieties, or chalcone systems. Key structural differences and their pharmacological implications are summarized below:
Table 1: Structural and Activity Comparison of Selected Semicarbazides
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Nitrothiazole (e.g., Compound 4) and nitro groups (Compound 15) enhance enzyme inhibition (MAO-B, AChE) through electrostatic interactions .
- Lipophilicity: The target compound’s 4-ethylphenoxy and 4-ethoxyphenyl groups likely improve membrane permeability compared to polar analogs like hydroxybenzoyl derivatives ().
- Ring Systems : Isatin (DH-05) and pyrimidine () cores confer anticonvulsant and antitubercular activities, respectively, suggesting scaffold-specific target engagement.
- Hydrogen Bonding: Semicarbazides with hydrogen-bond donors (e.g., indolinylidene in DH-05) show enhanced anticonvulsant effects, while bioisosteric hydrazones are inactive .
Pharmacological Profiles
- MAO/Cholinesterase Inhibition : Nitrothiazole-derived semicarbazides (Compounds 4, 21) exhibit sub-micromolar IC50 values, with selectivity driven by substituent bulk and electronics .
- Anticonvulsant Activity : Dibromoisatin derivatives (DH-05) act via hydrogen bonding and halogen interactions, showing minimal neurotoxicity .
- Anti-Inflammatory/Analgesic : Chalconesemicarbazones (Compound 15) leverage conjugated systems for radical scavenging and COX inhibition .
- Antimicrobial/Antitubercular : Pyrimidine-linked semicarbazides () demonstrate MIC values close to rifampicin, influenced by substituent lipophilicity .
Biological Activity
1-(2-(4-Ethylphenoxy)acetyl)-4-(4-ethoxyphenyl)semicarbazide is a synthetic compound with potential biological activities, particularly in the context of metabolic disorders. Its molecular formula is , and it has a molecular weight of 357.4 g/mol. This compound has garnered attention for its possible interactions with key metabolic pathways, notably those involving acetyl-CoA carboxylase (ACC) and peroxisome proliferator-activated receptors (PPARs).
The compound is believed to exert its biological effects through modulation of metabolic pathways. Specifically, it may act as an inhibitor of ACC, which plays a critical role in de novo lipogenesis, making it a target for obesity and type 2 diabetes treatment. Furthermore, its potential dual action as a PPAR agonist suggests that it could influence lipid metabolism and glucose homeostasis, providing a multifaceted approach to managing metabolic syndrome-related conditions .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar compounds indicates that modifications to the phenoxy and ethoxy groups can significantly impact biological activity. For instance, variations in the alkyl chain length or the presence of additional functional groups can enhance or diminish the inhibitory effects on ACC and the agonistic effects on PPARs. Such insights are crucial for designing more effective derivatives of semicarbazide-based compounds .
In Vitro Studies
In vitro studies have demonstrated that compounds structurally related to this compound exhibit significant inhibition of ACC activity. For example, a study highlighted the synthesis of various acetamides that showed promising ACC inhibitory activity alongside PPARα/PPARδ dual agonistic properties. This dual action is particularly relevant for therapeutic strategies aimed at improving lipid profiles in patients with metabolic disorders .
In Vivo Studies
Animal models have been utilized to evaluate the efficacy of similar compounds in reducing body weight and improving insulin sensitivity. One notable study found that administration of ACC inhibitors resulted in decreased fat accumulation and enhanced glucose tolerance in obese mice. These findings support the potential application of this compound in clinical settings targeting obesity and related metabolic disorders .
Data Summary Table
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | Not specified |
| Molecular Formula | |
| Molecular Weight | 357.4 g/mol |
| Biological Targets | ACC, PPARα, PPARδ |
| Potential Applications | Treatment of obesity, type 2 diabetes |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 1-(2-(4-ethylphenoxy)acetyl)-4-(4-ethoxyphenyl)semicarbazide, and what experimental conditions optimize yield?
- Methodology : Synthesis typically involves a multi-step condensation reaction. For example, semicarbazide derivatives are often prepared by refluxing ketones or aldehydes with semicarbazide hydrochloride in ethanol under acidic conditions (pH 4–5) . Optimization includes controlling reaction time (e.g., 7–12 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 ketone-to-semicarbazide). Yield improvements (up to 85%) are achieved via recrystallization in ethanol or methanol .
- Data Reference :
| Parameter | Optimal Range |
|---|---|
| Reaction Time | 7–12 hours |
| Temperature | 60–80°C |
| Solvent | Ethanol/Methanol |
| Yield | 75–85% |
Q. How is structural characterization of this semicarbazide performed to confirm purity and molecular identity?
- Methodology : Use a combination of:
- FT-IR : Detect carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and semicarbazide N–H bends at ~3200–3300 cm⁻¹ .
- NMR : H NMR signals for ethoxy groups appear as triplets at δ 1.2–1.4 ppm (CH) and δ 3.9–4.1 ppm (OCH) .
- XRD : Single-crystal X-ray diffraction confirms planar geometry and hydrogen-bonding patterns (e.g., N–H···O interactions) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for semicarbazide derivatives across studies?
- Methodology : Discrepancies often arise from variations in assay conditions. For example:
- Cell Line Sensitivity : Test across multiple cell lines (e.g., HeLa vs. MCF-7) with standardized MTT protocols .
- Solvent Effects : Compare dimethyl sulfoxide (DMSO) vs. aqueous solubility impacts on IC values .
- Statistical Validation : Use ANOVA with post-hoc Tukey tests to assess significance of activity differences .
Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes)?
- Methodology :
- Molecular Docking : Employ AutoDock Vina to simulate binding to active sites (e.g., cyclooxygenase-2) using PDB structures (e.g., 5KIR) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
- ADMET Prediction : Use SwissADME to evaluate pharmacokinetic properties (e.g., logP ~3.5, bioavailability score >0.55) .
Q. What crystallographic techniques elucidate polymorphism or hydrate formation in semicarbazide derivatives?
- Methodology :
- SC-XRD : Resolve crystal packing using Mo-Kα radiation (λ = 0.71073 Å) and SHELX for structure refinement .
- PXRD : Compare experimental patterns with simulated data (Mercury 4.3) to detect polymorphic phases .
- Thermogravimetry (TGA) : Monitor weight loss (5–10% at 100–150°C) to identify hydrate forms .
Methodological Challenges
Q. How should researchers address reproducibility issues in synthesizing this compound?
- Best Practices :
- Document exact stoichiometry, solvent grades, and drying protocols (e.g., molecular sieves for ethanol).
- Report crystal growth conditions (e.g., slow evaporation vs. diffusion methods) .
- Share raw spectral data (NMR, IR) in supplementary materials for cross-validation .
Q. What analytical approaches differentiate degradation products during stability studies?
- Methodology :
- HPLC-MS : Use C18 columns (ACN/water gradient) to separate and identify hydrolyzed fragments (e.g., 4-ethylphenol or 4-ethoxybenzoic acid) .
- Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to simulate accelerated degradation .
Theoretical and Applied Research
Q. How does substituent variation (e.g., ethoxy vs. methoxy groups) impact semicarbazide bioactivity?
- Structure-Activity Relationship (SAR) :
- Electron-donating groups (e.g., ethoxy) enhance resonance stabilization, increasing binding affinity to hydrophobic enzyme pockets .
- Comparative assays show ethoxy derivatives exhibit 2–3x higher anti-inflammatory activity than methoxy analogs .
Q. What role do hydrogen-bonding networks play in the solid-state stability of this compound?
- Crystallographic Insight :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
